4-(N-Cbz-N-isobutylamino)phenylbornic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

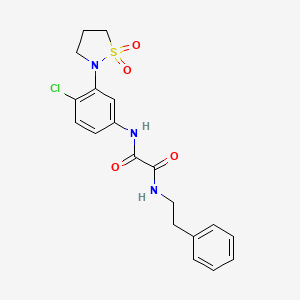

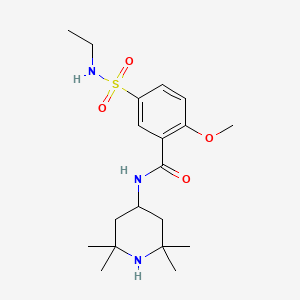

“4-(N-Cbz-N-isobutylamino)phenylbornic acid, pinacol ester” is a chemical compound with the IUPAC name benzyl isopropyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate . It has a molecular weight of 395.31 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C23H30BNO4/c1-17(2)25(21(26)27-16-18-10-8-7-9-11-18)20-14-12-19(13-15-20)24-28-22(3,4)23(5,6)29-24/h7-15,17H,16H2,1-6H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, similar compounds like phenylboronic acid pinacol ester are used in reactions such as the Suzuki–Miyaura cross-coupling . They can also be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .Scientific Research Applications

Phosphorescence Properties : Arylboronic esters, such as phenylboronic acid pinacol ester, exhibit unique phosphorescence properties in the solid state at room temperature. These properties challenge the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state (Shoji et al., 2017).

Homologation of Boronic Esters : Isobutylboronic acid pinacol ester, among others, has been used in the homologation of boronic esters. This process is significant in organic syntheses, especially for constructing complex organic molecules (Webster et al., 2012).

Catalysis and Conjugate Synthesis : Boronic acid pinacol esters are instrumental in palladium-catalyzed syntheses, such as the production of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates (Wołek et al., 2022).

Synthesis of H2O2-Cleavable Poly(ester-amide)s : The synthesis of certain poly(ester-amide)s, which are cleavable by hydrogen peroxide, involves the use of 4-formylbenzeneboronic acid pinacol ester. These polymers have potential as H2O2-responsive delivery vehicles (Cui et al., 2017).

Synthesis of Enantiomerically Pure Compounds : Boronic esters, including pinacol esters, are used in the synthesis of enantiomerically pure compounds, such as L-BPA, which is synthesized from L-tyrosine or 4-iodo-L-phenylalanine derivatives (Nakamura et al., 2000).

Analysis of Reactive Pinacolboronate Esters : Pinacolboronate esters, including aryl pinacolboronate esters, pose unique analytical challenges due to their facile hydrolysis. Strategies have been developed to stabilize and analyze these compounds, which are crucial in Suzuki coupling reactions (Zhong et al., 2012).

Hydrolysis Studies : The susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH has been studied, highlighting the influence of pH on the rate of reaction and the stability of these compounds for pharmacological purposes (Achilli et al., 2013).

Mechanism of Action

Target of Action

The primary target of 4-(N-Cbz-N-isobutylamino)phenylbornic acid, pinacol ester is the palladium (II) complex . This compound is an organoboron reagent, which is widely used in the Suzuki-Miyaura cross-coupling reaction . The palladium (II) complex plays a crucial role in this reaction as it facilitates the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (which is nucleophilic) is transferred from boron to palladium . This is followed by oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound has unique reactivity and low toxicity, which suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, including the synthesis of various pharmaceuticals and complex organic molecules .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

properties

IUPAC Name |

benzyl N-(2-methylpropyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32BNO4/c1-18(2)16-26(22(27)28-17-19-10-8-7-9-11-19)21-14-12-20(13-15-21)25-29-23(3,4)24(5,6)30-25/h7-15,18H,16-17H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAMIIRWDTYENA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CC(C)C)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine](/img/structure/B3016009.png)

![1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B3016012.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B3016013.png)

![2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016014.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3016017.png)

![3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016022.png)

![Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B3016024.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3016027.png)